3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide
CAS No.:
Cat. No.: VC13560935
Molecular Formula: C10H11BrClNO3S
Molecular Weight: 340.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrClNO3S |
|---|---|
| Molecular Weight | 340.62 g/mol |
| IUPAC Name | 3-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide |
| Standard InChI | InChI=1S/C10H11BrClNO3S/c1-17(15,16)5-4-13-10(14)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) |
| Standard InChI Key | XBDMNLLHKJSWEW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br |
| Canonical SMILES | CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide, reflects its substitution pattern:
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Benzene ring: Bromine at position 3, chlorine at position 4.
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Amide side chain: A methylsulfonyl (-SO₂CH₃) group attached to the ethyl chain of the amide nitrogen.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrClNO₃S |
| Molecular Weight | 340.62 g/mol |
| SMILES | CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br |
| PubChem CID | 110612493 |
| XLogP3 | 2.8 (estimated) |
The presence of electronegative halogens and the polar methylsulfonyl group influences solubility and reactivity. The Canonical SMILES string confirms the connectivity, while the InChIKey (XBDMNLLHKJSWEW-UHFFFAOYSA-N) provides a unique identifier for database searches.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions, typically including:
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Halogenation: Introduction of bromine and chlorine to the benzene ring via electrophilic substitution.
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Sulfonylation: Attachment of the methylsulfonyl group to ethylamine.
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Amide Coupling: Reaction of the halogenated benzoic acid derivative with 2-(methylsulfonyl)ethylamine.
Palladium-catalyzed cross-coupling reactions may enhance efficiency, particularly in forming the amide bond.
Optimization Challenges
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Regioselectivity: Ensuring correct positioning of halogens requires careful control of reaction conditions (e.g., temperature, catalysts).
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Purification: Column chromatography or recrystallization is critical due to the compound’s moderate polarity .
Physical and Chemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the sulfonyl group; limited solubility in water.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at controlled pH.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| LogP | ~2.8 (estimated) |
| pKa | ~9.5 (amide proton) |
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 341.6 [M+H]⁺.
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